molecular formula C25H25ClN2O4 B299817 Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate

Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate

Cat. No. B299817
M. Wt: 452.9 g/mol
InChI Key: KEQQLXMEOGCDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate is a chemical compound that has gained significant attention in scientific research. This compound is of interest due to its potential applications in various fields such as medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. In herbicidal activity, the compound disrupts the photosynthetic process in plants, leading to their death.
Biochemical and physiological effects:
Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate has been found to have both biochemical and physiological effects. In vitro studies have shown that the compound exhibits cytotoxicity towards cancer cells. In vivo studies have shown that the compound has low toxicity towards normal cells. In herbicidal activity, the compound has been found to have a selective effect on certain weed species.

Advantages and Limitations for Lab Experiments

The advantages of using Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate in lab experiments include its low toxicity towards normal cells and its ability to selectively target cancer cells and certain weed species. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.

Future Directions

There are several future directions for the research of Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate. These include:
1. Further studies to understand its mechanism of action and potential applications in medicine, agriculture, and environmental science.
2. Development of new derivatives of the compound with improved properties such as increased potency and selectivity.
3. Investigation of the potential use of the compound as a lead compound for the development of new drugs and herbicides.
4. Studies to understand the degradation of the compound in soil and its potential impact on the environment.
In conclusion, Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.

Synthesis Methods

The synthesis of Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate involves the reaction of benzyl isocyanate with 2-(4-chlorophenoxy)ethylamine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate has potential applications in various fields of scientific research. In medicine, it has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. In agriculture, it has been shown to have herbicidal activity against various weeds. In environmental science, it has been used as a model compound to study the degradation of carbamates in soil.

properties

Product Name

Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate

Molecular Formula

C25H25ClN2O4

Molecular Weight

452.9 g/mol

IUPAC Name

benzyl N-[1-[2-(4-chlorophenoxy)ethylamino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C25H25ClN2O4/c26-21-11-13-22(14-12-21)31-16-15-27-24(29)23(17-19-7-3-1-4-8-19)28-25(30)32-18-20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,27,29)(H,28,30)

InChI Key

KEQQLXMEOGCDIU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NCCOC2=CC=C(C=C2)Cl)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCCOC2=CC=C(C=C2)Cl)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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